Cas no 1072113-52-0 (4-(4-fluorophenoxy)benzene-1-sulfonamide)

4-(4-Fluorophenoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by its fluorophenoxy substituent, which enhances its reactivity and potential applications in medicinal and organic chemistry. The compound's structure, featuring a sulfonamide group linked to a fluorinated aromatic ether, suggests utility as an intermediate in pharmaceutical synthesis, particularly for designing bioactive molecules with improved metabolic stability and binding affinity. Its fluorine moiety may contribute to increased lipophilicity and electronic effects, making it valuable for structure-activity relationship studies. The sulfonamide group also offers versatility for further functionalization, supporting its use in developing enzyme inhibitors or antimicrobial agents. This compound is suited for research applications requiring precise molecular modifications.
4-(4-fluorophenoxy)benzene-1-sulfonamide structure
1072113-52-0 structure
Product Name:4-(4-fluorophenoxy)benzene-1-sulfonamide
CAS No:1072113-52-0
MF:C12H10FNO3S
MW:267.2761054039
MDL:MFCD11213231
CID:5243161
Update Time:2025-06-13

4-(4-fluorophenoxy)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-(4-fluorophenoxy)-
    • 4-(4-fluorophenoxy)benzene-1-sulfonamide
    • MDL: MFCD11213231
    • Inchi: 1S/C12H10FNO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H2,14,15,16)
    • InChI Key: QNXNLAXFLOEVJA-UHFFFAOYSA-N
    • SMILES: C1(S(N)(=O)=O)=CC=C(OC2=CC=C(F)C=C2)C=C1

4-(4-fluorophenoxy)benzene-1-sulfonamide Pricemore >>

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Additional information on 4-(4-fluorophenoxy)benzene-1-sulfonamide

Research Brief on 4-(4-fluorophenoxy)benzene-1-sulfonamide (CAS: 1072113-52-0): Recent Advances and Applications in Chemical Biology and Medicine

4-(4-fluorophenoxy)benzene-1-sulfonamide (CAS: 1072113-52-0) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been the subject of numerous studies exploring its biological activity, mechanism of action, and therapeutic potential. The presence of both the fluorophenoxy and sulfonamide moieties in its structure makes it a promising scaffold for drug development, particularly in areas such as enzyme inhibition and targeted therapy.

Recent studies have focused on understanding the molecular interactions of 4-(4-fluorophenoxy)benzene-1-sulfonamide with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in several cancer types. The researchers employed X-ray crystallography to elucidate the binding mode of the compound within the active site of these enzymes, revealing key interactions between the sulfonamide group and the zinc ion, as well as hydrophobic interactions involving the fluorophenoxy moiety.

In addition to its enzyme inhibitory properties, 4-(4-fluorophenoxy)benzene-1-sulfonamide has shown promise in antimicrobial applications. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its activity against drug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The researchers attributed this activity to the compound's ability to disrupt bacterial membrane integrity and interfere with essential metabolic pathways. These findings suggest potential for developing novel antimicrobial agents based on this scaffold.

The pharmacokinetic profile of 4-(4-fluorophenoxy)benzene-1-sulfonamide has also been investigated in preclinical studies. Recent data indicate favorable absorption characteristics and moderate plasma protein binding, with a half-life suitable for once-daily dosing in potential therapeutic applications. However, researchers note that further optimization may be required to improve metabolic stability and reduce potential off-target effects. Several research groups are currently exploring structural modifications to enhance these properties while maintaining the compound's biological activity.

From a synthetic chemistry perspective, novel routes for the preparation of 4-(4-fluorophenoxy)benzene-1-sulfonamide have been developed to improve yield and scalability. A 2023 publication in Organic Process Research & Development described a continuous flow chemistry approach that reduces reaction times and improves purity compared to traditional batch methods. These advances in synthetic methodology are crucial for enabling larger-scale production and facilitating further biological evaluation of this compound and its derivatives.

Looking forward, the unique properties of 4-(4-fluorophenoxy)benzene-1-sulfonamide position it as a valuable tool compound and potential lead for drug discovery. Current research directions include exploring its applications in combination therapies, developing targeted delivery systems to enhance its therapeutic index, and investigating its potential in treating diseases beyond its current scope. As understanding of its mechanism of action deepens and structural optimization continues, this compound may emerge as an important player in addressing unmet medical needs across multiple therapeutic areas.

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